molecular formula C21H23N3O2S B3613556 N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide CAS No. 83591-68-8

N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B3613556
CAS RN: 83591-68-8
M. Wt: 381.5 g/mol
InChI Key: JZTQIZKVTJXPMY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide information about how the compound behaves under different conditions .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it affects biological systems. This can involve interacting with specific proteins, disrupting cellular processes, or other effects .

Safety and Hazards

Safety and hazard analysis involves determining any risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medicinal uses, industrial applications, or other areas of interest .

properties

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-23(5-2)19(25)14-27-21-22-18-9-7-6-8-17(18)20(26)24(21)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQIZKVTJXPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83591-68-8
Record name N,N-DIETHYL-2-((3-(4-METHYL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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Reactant of Route 6
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N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

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